molecular formula C20H15N3O B11105986 N'-(acridin-9-yl)benzohydrazide

N'-(acridin-9-yl)benzohydrazide

Cat. No.: B11105986
M. Wt: 313.4 g/mol
InChI Key: QFQBTIFLINGRFT-UHFFFAOYSA-N
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Description

N'-(acridin-9-yl)benzohydrazide is a synthetic chemical compound designed for research applications, integrating the pharmacophores of acridine and N-acylhydrazone (NAH) to create a molecule with significant potential in medicinal chemistry and drug discovery . The acridine moiety is a well-characterized planar heterocycle known for its ability to intercalate into double-stranded DNA, thereby disrupting DNA replication processes vital to rapidly dividing cells . This mechanism is a cornerstone of research into anticancer agents. Furthermore, the N-acylhydrazone functional group confers notable versatility, ease of synthesis, and is present in compounds with a broad spectrum of documented biological activities . The combination of these two structural features in a single molecule makes this compound a compelling candidate for investigating novel therapeutic pathways. Primary research applications for this compound and its close analogs are centered on oncology and infectious disease. In cancer research, analogous acridine-based N-acylhydrazones have demonstrated promising activity as potential topoisomerase I/II inhibitors, enzymes critical for DNA replication and cell proliferation . These compounds have shown potent antiproliferative effects against various human cancer cell lines in vitro . In antimicrobial research, the structural framework of acridine N-acylhydrazones has exhibited significant antibacterial potential against human pathogenic strains, including Gram-positive and Gram-negative bacteria, by potentially targeting enzymes like DNA gyrase . Researchers value this compound for its dual mechanism of action, combining the DNA-intercalating property of the acridine core with the flexible binding capacity of the hydrazone linker. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N'-acridin-9-ylbenzohydrazide

InChI

InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-22-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,21,22)(H,23,24)

InChI Key

QFQBTIFLINGRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Synthetic Strategies and Methodologies for N Acridin 9 Yl Benzohydrazide and Its Derivatives

Established Synthetic Routes

Established methods for synthesizing N'-(acridin-9-yl)benzohydrazide and its derivatives are well-documented, providing reliable and versatile approaches for chemists.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of these compounds, offering a direct way to form the characteristic hydrazone linkage.

A common and straightforward method involves the reaction of an acridine-based hydrazine (B178648) with various aldehydes or ketones. quora.com This reaction typically proceeds by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the this compound derivative. The specific acridine (B1665455) hydrazine used can be varied to introduce different substitution patterns on the acridine ring.

Another widely used approach is the condensation of a benzohydrazide (B10538) with an appropriate acridine-containing carbonyl compound. nih.govmdpi.com For instance, reacting a substituted benzohydrazide with an acridine-9-carbaldehyde (B184197) will yield the corresponding N'-(acridin-9-ylmethylene)benzohydrazide. nih.gov This method allows for significant diversity in the benzoyl portion of the molecule. The reaction is often catalyzed by a small amount of acid. nih.govmdpi.com

The successful formation of the hydrazide linkage in these condensation reactions can be confirmed by spectroscopic methods. For example, the presence of a secondary amine (N-H) stretching vibration in the infrared (IR) spectrum and the appearance of an azomethine (C=N) signal in the NMR spectrum are indicative of the desired product. nih.gov

Multi-Step Synthesis from Precursors (e.g., involving methyl benzoate (B1203000) derivatives with hydrazine hydrate)

Multi-step synthetic sequences provide access to a wide array of this compound derivatives, often starting from readily available materials. biointerfaceresearch.com A common strategy begins with the conversion of a substituted benzoic acid to its corresponding methyl ester, such as methyl benzoate. nih.govnih.govthepharmajournal.com This ester is then reacted with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like methanol (B129727) or ethanol (B145695) under reflux conditions to form the benzohydrazide intermediate. nih.govnih.govthepharmajournal.com

This benzohydrazide can then be condensed with an appropriate acridine derivative, such as 9-chloroacridine (B74977), to yield the final product. The reaction conditions for this final step can vary, but often involve heating the reactants in a suitable solvent.

Starting MaterialReagentsIntermediateFinal Product
Substituted Benzoic AcidMethanol, H₂SO₄Methyl Benzoate DerivativeThis compound Derivative
Methyl Benzoate DerivativeHydrazine HydrateBenzohydrazide
Benzohydrazide9-Chloroacridine

This multi-step approach offers flexibility in introducing various substituents onto both the benzoyl and acridine moieties of the final compound. biointerfaceresearch.com

Derivatization of Acridine Scaffolds (e.g., 9-chloroacridine as starting material)

The derivatization of pre-existing acridine scaffolds is a powerful tool for synthesizing this compound analogs. nih.gov 9-Chloroacridine is a particularly useful and common starting material due to the reactivity of the chlorine atom at the 9-position, which is susceptible to nucleophilic substitution. nih.govresearchgate.net

In a typical reaction, 9-chloroacridine is treated with a suitable benzohydrazide. The nucleophilic nitrogen of the hydrazide displaces the chloride ion to form the desired this compound. This reaction may be carried out in the presence of a base to neutralize the HCl generated. This method provides a direct route to link the acridine and benzohydrazide components.

Advanced Synthetic Methodologies

In addition to the established routes, research is ongoing to develop more efficient and versatile synthetic methods. These advanced methodologies often focus on improving reaction conditions, expanding the substrate scope, and enabling the synthesis of more complex derivatives. Techniques such as microwave-assisted synthesis have been explored to accelerate reaction times and improve yields for the preparation of related hydrazone derivatives. thepharmajournal.com Furthermore, the development of one-pot syntheses and multi-component reactions is an active area of investigation, aiming to streamline the synthetic process by combining multiple steps into a single operation without isolating intermediates. biointerfaceresearch.com

Chemo-Selective Reactions

The construction of this compound hinges on the strategic and selective formation of the crucial hydrazone linkage at the 9-position of the acridine core. The inherent electronic properties of the acridine ring system render the C9 position highly susceptible to nucleophilic attack. This characteristic is exploited in chemo-selective synthetic strategies, which are designed to target this specific site while leaving other potentially reactive functional groups on the precursors untouched.

The most prevalent chemo-selective approach involves the nucleophilic substitution of a suitable leaving group at the C9 position of an acridine precursor. Typically, 9-chloroacridine serves as the starting electrophile. The chlorine atom at this position activates the ring towards substitution, allowing for a direct and selective reaction with a nucleophile like benzohydrazide. The lone pair of electrons on the terminal nitrogen of benzohydrazide attacks the electron-deficient C9 carbon, leading to the displacement of the chloride ion and the formation of the desired N-C bond.

Another chemo-selective strategy involves the condensation reaction between 9-hydrazinoacridine (B1294218) and benzaldehyde (B42025). In this route, the nucleophilic hydrazino group, already attached to the acridine core, reacts selectively with the electrophilic carbonyl carbon of benzaldehyde to form the hydrazone bond. This method is advantageous when 9-hydrazinoacridine is readily available.

A further illustration of chemo-selectivity is seen in multi-step syntheses where the acridine core is constructed first, followed by the introduction of the hydrazide moiety. For instance, acridine-9-carboxylic acid can be activated and then reacted with hydrazine to form acridine-9-carbohydrazide. This intermediate can then be condensed with an appropriate aldehyde or ketone. The selectivity in these steps ensures that the desired architecture is built in a controlled manner. nih.gov

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of acridine and hydrazone derivatives, which are applicable to the production of this compound. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Eco-Friendly Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener alternatives is a key focus. Syntheses of acridine derivatives have been successfully carried out in environmentally benign solvents like water and polyethylene (B3416737) glycol (PEG-400). globalresearchonline.netrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org PEG-400 is also advantageous because of its low vapor pressure, recyclability, and ability to act as a phase transfer catalyst. globalresearchonline.net Furthermore, solvent-free mechanochemical methods, such as ball-milling, have been effectively used for the synthesis of hydrazones, eliminating the need for any solvent and often proceeding with high efficiency and purity. rsc.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.org This technique offers rapid heating, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. Another energy-efficient technique is ultrasonication, which uses sound waves to induce cavitation, thereby enhancing reaction rates and yields in the synthesis of benzohydrazide derivatives. biointerfaceresearch.com

The table below summarizes various green approaches applicable to the synthesis of the target compound's structural motifs.

Green ApproachTechnique/ReagentAdvantagesReference
Solvent Choice WaterNon-toxic, non-flammable, inexpensive rsc.org
Polyethylene Glycol (PEG-400)Recyclable, low vapor pressure, phase-transfer catalyst properties globalresearchonline.net
Solvent-Free Mechanochemistry (Ball-Milling)Eliminates solvent waste, high efficiency rsc.org
Thermal (neat)Reduces solvent use and purification steps sid.ir
Energy Source Microwave IrradiationRapid heating, reduced reaction times, higher yields rsc.org
UltrasonicationEnhanced reaction rates at lower temperatures biointerfaceresearch.com
Process One-Pot SynthesisReduces waste, time, and energy consumption globalresearchonline.netrsc.orgresearchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key variables that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction duration.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. For the nucleophilic substitution of 9-chloroacridine with benzohydrazide, polar aprotic solvents like dimethylformamide (DMF) or protic solvents like ethanol are commonly employed. Ethanol is often preferred due to its lower toxicity and ease of removal. Studies on related acridine N-acylhydrazone syntheses have reported good to excellent yields (80-90%) when using ethanol as the solvent and refluxing the reaction mixture. nih.gov

Catalysis: The formation of the hydrazone bond is often catalyzed by either an acid or a base. A catalytic amount of a mineral acid (like HCl) or an organic acid (like acetic acid) can protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide. Conversely, a base can deprotonate the hydrazide, increasing its nucleophilicity. The choice and amount of catalyst must be carefully controlled to avoid undesired side reactions.

Temperature and Reaction Time: Reaction temperature is a crucial parameter. While some reactions may proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Refluxing the reaction mixture is a common practice. nih.gov The optimal temperature is a trade-off between reaction speed and the potential for thermal decomposition of reactants or products. The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction goes to completion.

The following table illustrates a hypothetical optimization study for the synthesis of an N'-arylhydrazide, demonstrating how different parameters can affect the final yield.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNone252445
2EthanolAcetic Acid (10)251270
3EthanolAcetic Acid (10)78 (Reflux)492
4DMFAcetic Acid (10)80488
5TolueneAcetic Acid (10)110 (Reflux)585
6EthanolHCl (5)78 (Reflux)490

This table is for illustrative purposes, based on general optimization principles for hydrazone synthesis. researchgate.net

Through systematic optimization of these conditions, synthetic chemists can develop robust and efficient protocols for producing this compound and its analogues in high yields, suitable for further chemical and biological investigation. google.com

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of N'-(acridin-9-yl)benzohydrazide, offering detailed information about the proton and carbon skeletons, as well as the molecule's three-dimensional arrangement in solution.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the acridine (B1665455) and benzoyl moieties. The aromatic region of the spectrum is typically complex, showing signals for the eight protons of the acridine ring system and the five protons of the benzoyl group.

The protons of the acridine core are expected to appear as a series of doublets and triplets, consistent with their positions and coupling interactions. Protons in positions 1, 8, 4, and 5 are often found further downfield due to the anisotropic effects of the fused aromatic system. The protons of the benzoyl group typically present as a multiplet for the ortho- and meta-protons and a distinct triplet for the para-proton.

A key feature in the ¹H NMR spectrum is the signal for the amide (N-H) proton, which is highly sensitive to the solvent and the compound's conformation. nih.gov This proton often appears as a broad singlet at a downfield chemical shift, typically in the range of δ 11.40–12.20 ppm in DMSO-d₆, due to deshielding and its involvement in hydrogen bonding. nih.gov The presence of rotational isomers can lead to the duplication of this and other signals. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Closely Related Acridine Benzohydrazide (B10538) Derivative Data is based on a structurally similar compound, N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide, to provide expected signal regions.

Proton AssignmentExpected Chemical Shift (δ, ppm)
Amide N-H~11.5 - 12.5
Acridine Protons~7.3 - 8.5
Benzoyl Protons~7.5 - 8.0

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. A crucial signal in the spectrum is that of the carbonyl carbon (C=O) of the hydrazide group, which is typically observed in the downfield region, around δ 165-170 ppm. nih.gov

The spectrum also displays signals for the 13 carbons of the acridine ring and the 6 carbons of the benzoyl ring. The carbon atom at position 9 of the acridine ring, to which the hydrazide moiety is attached, is significantly deshielded. The chemical shifts for the acridine carbons are influenced by the nitrogen heteroatom and the fused ring system. researchgate.net Similar to the proton spectrum, the presence of conformational isomers can result in two distinct sets of signals for certain carbons, particularly those near the hydrazide linkage. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Closely Related Acridine Benzohydrazide Derivative Data is based on a structurally similar compound, N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide, to provide expected signal regions.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~165 - 170
Acridine C-9~145 - 155
Acridine Carbons~115 - 140
Benzoyl Carbons~125 - 135

2D NMR Spectroscopic Analysis

Two-dimensional (2D) NMR experiments are vital for the unambiguous assignment of all proton and carbon signals and for confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the acridine and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of carbon signals based on their attached protons. rcsi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It is particularly powerful for determining the specific configuration (E/Z) around the C=N bond and the preferred conformation around the N-N amide bond by observing through-space interactions between specific protons. rcsi.comnih.gov

Analysis of Configurational and Conformational Isomerism

This compound, like other N-acylhydrazones, can exist as a mixture of stereoisomers in solution due to restricted rotation around two key bonds: the C(O)-N amide bond and the N-N bond. nih.govnih.gov This isomerism gives rise to a duplication of signals in the NMR spectra. nih.gov

The rotation around the C(O)-N bond is hindered due to its partial double bond character, leading to synperiplanar (sp) and antiperiplanar (ap) conformers, often referred to as amide rotamers. nih.gov Furthermore, rotation around the N-N single bond can also be restricted, leading to additional conformers. For related acridine hydrazones, studies have identified the presence of E(N-N) and Z(N-N) conformers. nih.gov The equilibrium between these isomers is influenced by the solvent, temperature, and electronic effects of substituents. nih.gov The presence of distinct sets of signals in both ¹H and ¹³C NMR spectra, with varying integration ratios, is the primary evidence for the existence of these multiple conformers in solution. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information on the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent bands are associated with the hydrazide linkage and the aromatic rings.

Key vibrational frequencies include:

N-H Stretching: A sharp or broad band in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. researchgate.net

C=O Stretching: A strong absorption band, typically found around 1630-1670 cm⁻¹, is characteristic of the carbonyl group (amide I band) in the hydrazide moiety. researchgate.net

C=N Stretching: The stretching vibration of the imine-like C=N bond of the acridine ring is expected in the 1580-1620 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Multiple bands in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions confirm the presence of the acridine and benzene (B151609) aromatic systems.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretching3100 - 3300
Aromatic C-HStretching3000 - 3100
Carbonyl C=OStretching (Amide I)1630 - 1670
Aromatic C=C / C=NStretching1450 - 1620

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy serves as a complementary vibrational spectroscopic technique to FT-IR, providing valuable insights into the molecular structure of this compound. The Raman spectrum is particularly useful for observing vibrations of non-polar bonds and symmetric functional groups, which may be weak or absent in the IR spectrum.

The FT-Raman spectrum of a related benzohydrazide derivative, (E)-N'-((Pyridin-2-yl)methylene)benzohydrazide, has been studied in the range of 100-4000 cm⁻¹. researchgate.net This analysis, combined with theoretical calculations, allows for the assignment of observed Raman bands to specific vibrational modes within the molecule. researchgate.net For this compound, key Raman shifts would be expected for the characteristic vibrations of the acridine and benzoyl moieties.

Vibrational Analysis and Band Assignments

A detailed vibrational analysis of this compound involves the correlation of experimental FT-IR and FT-Raman data with theoretical calculations, often employing Density Functional Theory (DFT). This approach allows for the precise assignment of observed spectral bands to specific molecular vibrations. researchgate.net

For hydrazone compounds, characteristic vibrational modes include N-H, C=O, C=N, and N-N stretching, as well as various bending and deformation modes. researchgate.netsci-hub.st In the case of (E)-N'-((Pyridin-2-yl)methylene)benzohydrazide, a synthesized analog, the vibrational assignments were carried out using the total energy distribution (TED) method, which quantifies the contribution of each internal coordinate to a particular normal mode. researchgate.netsci-hub.st This comprehensive analysis provides a fundamental understanding of the molecule's dynamic properties.

Table 1: Key Vibrational Frequencies and Assignments for a Related Benzohydrazide Derivative

Wavenumber (cm⁻¹)Assignment
~3300-3500N-H stretching
~1650C=O (Amide I) stretching
~1620C=N (azomethine) stretching
Not specifiedC-H stretching (aromatic)
Not specifiedC=C stretching (aromatic)
Not specifiedN-N stretching

Note: Data is based on characteristic ranges for hydrazide and related compounds and may vary for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov This capability is essential for definitively establishing the molecular formula of a newly synthesized compound. The technique is widely applied in the analysis of complex organic molecules, including new psychoactive substances, where accurate mass determination is critical for identification. nih.govnih.gov

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound is subjected to fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the compound's structure and connectivity. chemguide.co.ukraco.cat The fragmentation process is often predictable, with cleavage occurring at weaker bonds or leading to the formation of stable ions or neutral molecules. chemguide.co.uk For this compound, key fragmentations would be expected to involve the cleavage of the amide bond, the N-N bond, and fragmentation of the acridine and benzoyl rings. The resulting mass spectrum displays a unique pattern of peaks corresponding to the m/z ratios of these fragments, which serves as a molecular fingerprint. raco.catnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. ncl.ac.uknih.gov This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms in the molecule. researchgate.net

SC-XRD analysis provides a wealth of structural information, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For this compound, this would definitively confirm the connectivity of the acridine, hydrazide, and benzoyl moieties and reveal the molecule's conformation in the solid state. For instance, in a related acridine derivative, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide, SC-XRD revealed a nearly perpendicular orientation between the acridine skeleton and the substituent group. researchgate.net This level of detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

This section would have provided a detailed description of the three-dimensional arrangement of this compound molecules in the solid state. The analysis would have included:

Crystal System and Space Group: Identification of the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.

Hydrogen Bonding: A thorough analysis of any intermolecular hydrogen bonds, which are critical in dictating the supramolecular architecture. This would involve identifying donor and acceptor atoms and detailing the geometry (bond lengths and angles) of these interactions. Typically, in related hydrazide structures, N-H···O and N-H···N hydrogen bonds are prominent.

π-π Stacking: Investigation of stacking interactions between the aromatic rings of the acridine moieties. The geometry of these interactions, including the centroid-to-centroid distance and slip angles, would be discussed as they are crucial for stabilizing the crystal packing.

An interactive data table, such as the one templated below, would have been populated with precise experimental data.

Table 1: Hydrogen Bond Geometry for this compound (Data Not Available)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Data Not Available N/A N/A N/A N/A
Data Not Available N/A N/A N/A N/A

D = donor atom, A = acceptor atom.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This subsection would have presented:

dnorm Surface Mapping: Visualization of the dnorm (normalized contact distance) surface to identify regions of significant intermolecular contact. Red spots on the dnorm map would indicate close contacts, such as strong hydrogen bonds.

Quantitative Contribution of Interactions: A breakdown of the percentage contribution of various non-covalent interactions (e.g., H···H, C···H/H···C, O···H/H···O, N···H/H···N) to the total Hirshfeld surface area. This data provides a clear picture of the hierarchy and importance of the forces holding the crystal together.

The findings would have been summarized in a data table similar to the example below.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Data Not Available)

Contact Type Contribution (%)
H···H N/A
C···H/H···C N/A
O···H/H···O N/A
N···H/H···N N/A
C···C N/A
Other N/A

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic landscape of a molecule. Methods ranging from the rigorous Density Functional Theory (DFT) to the faster semi-empirical approaches are employed to understand the intrinsic properties of N'-(acridin-9-yl)benzohydrazide and its derivatives.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features of molecules like this compound. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 3-21G or 6-311G++, are used to determine the ground-state optimized geometries and electronic parameters. researchgate.netwikipedia.org

For related benzohydrazide (B10538) derivatives, DFT calculations have been instrumental in establishing the most stable conformations and understanding their electronic makeup. researchgate.net These studies provide a framework for analyzing the title compound, focusing on the interplay between the electron-donating hydrazide group and the electron-accepting acridine (B1665455) ring.

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less intensive alternative to ab initio methods, making them suitable for larger molecules or for high-throughput screening. The Zerner's Intermediate Neglect of Differential Overlap (ZINDO) method is particularly notable. ijcce.ac.ir

There are two main versions of this method:

ZINDO/1 : Used for calculating ground-state properties like molecular geometries. ijcce.ac.ir

ZINDO/S : Specifically parameterized to calculate electronic excited states and predict UV-visible spectra. ijcce.ac.ir

Given the well-known photophysical properties of the acridine chromophore, ZINDO/S is a valuable tool for studying the electronic transitions of this compound, providing insights into its absorption and emission characteristics. These calculations are often performed using software packages like Gaussian, where the method can be invoked to model excited states. wikipedia.orgijcce.ac.ir

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. In studies of hydrazone derivatives, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. nih.gov For this compound, the HOMO is expected to have significant contributions from the benzohydrazide moiety, while the LUMO is anticipated to be primarily localized on the electron-accepting acridine ring system.

Table 1: Representative FMO Data for a Related Hydrazone Derivative
ParameterValue (eV)
EHOMO-5.3815
ELUMO-1.9615
Energy Gap (ΔE)3.42

Data is for a representative thiazolyl hydrazone derivative, indicating a moderate degree of stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites.

Different colors on an MEP map denote varying potential values:

Red : Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue : Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack.

Green : Regions of neutral or zero potential.

For hydrazide-hydrazone based structures, the most negative potentials are typically found around the carbonyl oxygen and imine nitrogen atoms, highlighting them as key centers for hydrogen bonding and other intermolecular interactions. In this compound, the MEP map would reveal negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide linker and the acridine ring, while the hydrogen atoms of the N-H groups would show positive potential. wikipedia.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). This delocalization, known as hyperconjugation, stabilizes the molecule.

The strength of these interactions is quantified by the second-order perturbation interaction energy (E(2)). nih.gov In hydrazone derivatives, significant E(2) values often correspond to the delocalization of lone pair electrons from nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic systems. nih.gov For this compound, NBO analysis would quantify the electronic delocalization between the benzoyl group, the hydrazide linker, and the acridine core, providing insight into the molecule's conformational stability and electronic communication between its constituent parts.

Molecular Modeling and Simulation

While quantum calculations probe the intrinsic properties of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and interactions with other molecules, such as proteins or DNA.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand like this compound might bind to a biological target. Docking provides a static snapshot of the most likely binding pose, while MD simulations track the movement of the ligand-receptor complex over time, offering insights into its stability and the nature of the intermolecular interactions.

In studies of related acridine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the system. A stable system will show a plateau in its RMSD plot over time.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Radius of Gyration (Rg): Measures the compactness of the protein, indicating whether it unfolds or remains stable during the simulation.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex accessible to the solvent, providing information on conformational changes.

For example, MD simulations of spiro-acridine derivatives targeting leishmaniasis have demonstrated the stability of the ligand-enzyme complex through analysis of RMSD, Rg, and SASA, supporting the proposed mechanism of action. Similar simulations of this compound could elucidate its binding dynamics with targets like DNA or various enzymes, providing a dynamic view of the interactions that govern its biological activity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to model the interaction between a ligand, such as this compound, and a protein target.

Molecular docking simulations have been employed to predict the binding affinity of this compound with potential biological targets, such as plasmepsin I (PMI) and plasmepsin II (PMII), which are aspartic proteases essential for the survival of the malaria parasite, Plasmodium falciparum. nih.gov These studies analyze the binding energies to estimate the strength of the interaction.

In a study analyzing novel 9-aminoacridine (B1665356) derivatives, this compound (referred to as derivative 1) was docked into the active sites of PMI and PMII. nih.gov The binding energies were calculated and compared to co-crystallized ligands to assess its potential inhibitory activity. nih.gov This compound was identified as one of the derivatives that established some of the key binding interactions necessary for inhibition, suggesting a favorable binding affinity. nih.gov

Beyond predicting binding affinity, molecular docking identifies the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, docking studies have elucidated its interaction with key amino acid residues within the active site of plasmepsin I (PMI). nih.gov

The analysis revealed that the compound forms four crucial binding interactions with the following residues in the PMI active site:

Val76

Thr218

Asp215

Asp32

The acridine moiety of related derivatives is known to engage in π–π stacking interactions, while the hydrazide portion can form hydrogen bonds with amino acids in the enzyme's active site. The specific interactions identified for this compound provide a structural basis for its predicted affinity for plasmepsin I. nih.gov

Table 1: Predicted Key Binding Interactions for this compound with Plasmepsin I

Interacting ResidueInteraction Type
Asp32Hydrogen Bond
Val76Hydrophobic Interaction
Asp215Hydrogen Bond
Thr218Hydrogen Bond
Data derived from molecular docking studies into the active site of Plasmepsin I (PDB ID: 3QS1). nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a more dynamic picture of the protein-ligand complex than the static view offered by molecular docking. While specific MD simulation studies for this compound are not extensively detailed in the reviewed literature, the methodology is widely applied to similar acridine-based compounds to assess complex stability and conformational changes. nih.govnih.gov

A primary application of MD simulations is to evaluate the stability of a protein-ligand complex once the ligand is docked into the active site. ntu.edu.sguzh.ch This is often achieved by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. jscimedcentral.comnih.gov A stable RMSD value over time suggests that the ligand remains securely bound within the active site and that the complex is structurally stable. jscimedcentral.com For related acridine derivatives, MD simulations of up to 100 nanoseconds have been used to confirm the stability of the docked complex, supporting the initial findings from molecular docking. nih.gov

In Silico Screening and Virtual Library Design

In silico screening uses computational methods to search large databases of chemical compounds for molecules that are likely to be active against a specific biological target. nih.gov This approach is often used in conjunction with a known active compound, like this compound, to discover novel derivatives with potentially improved properties.

Virtual libraries can be designed around the core scaffold of this compound. By systematically modifying different parts of the molecule (e.g., adding various substituents to the benzoyl or acridine rings), a large, focused library of virtual compounds can be created. These virtual libraries are then screened using high-throughput molecular docking to predict their binding affinities. jscimedcentral.comijper.org This process allows researchers to prioritize a smaller number of the most promising derivatives for chemical synthesis and subsequent experimental testing, saving significant time and resources. nih.gov While specific virtual libraries based on this compound have not been detailed, this strategy is a standard and powerful next step in computational drug design for acridine-based compounds. nih.govijper.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in medicinal chemistry. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound and its analogs, these studies are instrumental in understanding the structural requirements for their therapeutic effects and in designing new derivatives with enhanced potency and favorable properties.

The development of predictive QSAR and QSPR models for this compound derivatives involves a systematic workflow. Initially, a dataset of structurally related compounds with their corresponding biological activities (e.g., anticancer IC50 values) or properties is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated.

Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are commonly employed to build the mathematical models that link the descriptors to the activity or property of interest. For instance, a QSAR study on a series of benzohydrazide derivatives with anticancer activity utilized MLR to develop a predictive model. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. youtube.com

In the context of acridine derivatives, QSAR and QSPR models have been successfully developed to predict their ability to interact with DNA. nih.gov For example, studies on acridinone (B8587238) derivatives have established models that correlate structural parameters and chromatographic retention data with their DNA-binding affinity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied to hydrazone derivatives to understand the spatial requirements for their biological activity. nih.gov These models generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, providing crucial insights for the design of new, more active compounds.

A hypothetical QSAR model for a series of this compound analogs against a cancer cell line might be represented by an equation like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are the regression coefficients for the respective molecular descriptors. The quality of such a model is judged by statistical parameters like the square of the correlation coefficient (R²), the square of the cross-validation correlation coefficient (q²), and the predictive R² for an external test set.

The selection of appropriate molecular descriptors is a critical step in QSAR and QSPR modeling, as they are the variables that encode the structural information of the molecules. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a QSAR study of bromo-benzohydrazide derivatives, the total energy (Te) was found to be a significant descriptor for their antimicrobial activity. nih.gov

Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include molecular connectivity indices (e.g., valence zero-order, ¹χv) and the Wiener index (W), which were also identified as important in the QSAR model for benzohydrazide derivatives. nih.gov

Steric Descriptors: These relate to the three-dimensional bulk and shape of the molecule. In 3D-QSAR studies, steric fields are calculated around the molecules to quantify their spatial properties.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives, along with their potential influence on anticancer activity.

Descriptor TypeDescriptor ExamplePotential Influence on Biological Activity
Electronic Total Energy (Te)Lower energy values may indicate higher stability and potentially better binding affinity.
Topological Valence first-order molecular connectivity index (¹χv)Can relate to the degree of branching and size, influencing interactions with the target.
Hydrophobic LogPAn optimal hydrophobicity is often required for cell permeability and reaching the target site.
Quantum-Chemical LUMO EnergyA lower LUMO energy can indicate a higher susceptibility to nucleophilic attack, which might be relevant for certain biological interactions.
3D-QSAR Steric Field (CoMFA)Favorable steric bulk in specific regions can enhance binding to the active site of a target enzyme or receptor.
3D-QSAR Electrostatic Field (CoMFA)Favorable electrostatic interactions (e.g., with charged amino acid residues) can significantly contribute to binding affinity.

By identifying the key descriptors that govern the biological activity of this compound and its analogs, QSAR and QSPR models serve as powerful predictive tools to guide the synthesis of new compounds with improved therapeutic potential.

Investigations into Biological Activities and Molecular Mechanisms

Anti-Cancer Research

The anti-cancer potential of acridine (B1665455) derivatives, including N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide, has been a subject of scientific inquiry. These investigations have focused on understanding their mechanisms of action at the molecular and cellular levels.

Inhibition of DNA Topoisomerases (Type I and II)

N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide and its derivatives have been evaluated as potential inhibitors of human topoisomerase I and II. nih.govnih.gov Some of these compounds have demonstrated dual inhibitory activity. nih.govnih.gov Specifically, the chloro- and bromo-substituted derivatives of N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide act as dual inhibitors of hTopo I and II. nih.govnih.gov

Detailed mechanistic studies on how N'-(acridin-9-yl)benzohydrazide specifically inhibits topoisomerases are not extensively detailed in the available literature. However, for the broader class of acridine derivatives, it is understood that their planar aromatic structure allows them to function as DNA intercalators, which in turn can interfere with the function of topoisomerase enzymes. nih.govmdpi.com

The biological activity of acridine derivatives is often linked to the ability of the acridine moiety to intercalate between the base pairs of double-stranded DNA through π-π stacking interactions. nih.gov Spectroscopic studies involving N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide and its analogues with calf thymus DNA (ctDNA) have been conducted to elucidate their binding mechanism. mdpi.com These studies revealed a hypochromic effect combined with a hypsochromic shift, which deviates from classical intercalation that typically shows a bathochromic shift. mdpi.com This suggests that these derivatives may bind to DNA through a mode of partial intercalation or groove binding, potentially involving the acridine core, along with other interactions like electrostatic forces from the benzohydrazone portion of the molecule. mdpi.com The binding constants (Kb) for these interactions were determined to be in the range of 1.01–3.18 × 10³ M⁻¹. mdpi.com

Mechanisms of Cell Cycle Perturbation (e.g., G2/M Arrest)

Investigations into the effects of N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide and its chloro-substituted analogue on the cell cycle of A549 human lung cancer cells have been performed. mdpi.com Treatment with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com While DNA damage is a common trigger for G2/M arrest, it is noted that not all agents causing this phase arrest are necessarily DNA damaging agents. mdpi.com Further research is required to determine the precise molecular mechanism by which these specific acridine-benzohydrazide derivatives induce G2/M phase accumulation. mdpi.com

Induction of Apoptosis Pathways

While the broader class of acridine derivatives is known to induce apoptosis, specific studies detailing the apoptotic pathways initiated by this compound are not extensively available in the reviewed literature. For instance, a different derivative, 9-phenyl acridine, has been shown to induce apoptosis in A375 cells through a mitochondria-mediated caspase-dependent pathway. nih.gov This involves damage to DNA, a decrease in mitochondrial membrane potential, the upregulation of Bax, release of cytochrome C, and activation of caspase 3. nih.gov

Evaluation of Cellular Proliferation Inhibition (in vitro cell lines)

The antiproliferative activity of N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide (designated as 3a) and its derivatives has been assessed in vitro against the A549 human lung cancer cell line and the CCD-18Co normal human colon fibroblast cell line using the MTT assay. nih.govnih.gov The results indicated a dose-dependent inhibition of cell proliferation. nih.gov The unsubstituted compound 3a and its fluoro-substituted analogue (3b) showed more pronounced effects on the metabolic activity of A549 cells compared to the chloro- (3c) and bromo- (3d) substituted derivatives. nih.govnih.gov Furthermore, compounds 3a and 3c were found to significantly reduce the clonogenic ability of A549 cells by 72% and 74%, respectively. nih.govnih.gov

CompoundCell LineEffect on Metabolic ActivityReduction in Clonogenic Ability
N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide (3a)A549Higher than 3c and 3d72%
Fluoro-substituted analogue (3b)A549Highest in the seriesNot specified
Chloro-substituted analogue (3c)A549Lower than 3a and 3b74%
Bromo-substituted analogue (3d)A549Lower than 3a and 3bNot specified
Human Lung Carcinoma Cell Lines (e.g., A549)

No specific data is available in the provided search results regarding the investigation of this compound on human lung carcinoma cell lines such as A549.

Human Leukemia Cell Lines (e.g., HL-60)

There were no findings in the search results detailing the effects of this compound on human leukemia cell lines like HL-60.

Human Breast Cancer Cell Lines (e.g., MCF-7)

Investigations into the activity of this compound against human breast cancer cell lines, including MCF-7, were not found in the provided search results.

Human Cervical Cancer Cell Lines (e.g., HeLa)

The search did not yield specific studies on the effects of this compound on human cervical cancer cell lines such as HeLa.

Human Colorectal Cancer Cell Lines (e.g., HCT116)

No data concerning the activity of this compound on human colorectal cancer cell lines like HCT116 was identified in the search results.

Human Prostate Cancer Cell Lines (e.g., LNCaP, PC-3)

Specific research on the biological effects of this compound on human prostate cancer cell lines, including LNCaP and PC-3, could not be located in the search results.

Studies on Clonogenic Ability

No studies specifically examining the impact of this compound on the clonogenic ability of cancer cells were found in the provided search results.

Bcl-2 Inhibitory Activity

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members often being overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. ekb.egnih.gov Consequently, the development of small molecules that inhibit these anti-apoptotic proteins is a significant strategy in oncology. ekb.egnih.gov

Acridine N-acylhydrazone derivatives, the chemical class to which this compound belongs, have been synthesized and evaluated as potential anticancer agents. nih.gov The biological activity of acridine derivatives is often attributed to the ability of the acridine core to intercalate between DNA base pairs and interact with enzymes like topoisomerase. nih.govnih.gov While direct studies detailing the Bcl-2 inhibitory activity of this compound are not extensively documented, the investigation of related heterocyclic structures for anticancer properties suggests that interference with apoptosis-regulating pathways, such as the one controlled by Bcl-2, is a plausible mechanism of action for this class of compounds.

FGFR4 Inhibition

Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor that, when excessively activated, can act as an oncogenic driver in various solid tumors, making it an attractive target for cancer therapeutics. nih.gov The development of specific FGFR4 inhibitors is an active area of research, with several small-molecule inhibitors undergoing evaluation. nih.govnih.gov

While research has not specifically delineated the activity of this compound as an FGFR4 inhibitor, related heterocyclic scaffolds have been explored for this purpose. For instance, aminoindazole derivatives have been identified as irreversible inhibitors of FGFR4. nih.gov Given that acridine-based compounds are investigated for their antitumor properties, targeting key oncogenic pathways like FGFR4 signaling represents a potential, albeit currently unexplored, mechanism for this class of molecules. nih.gov

Antimicrobial and Antiparasitic Research

Antibacterial Activity and Mechanisms of Action

The acridine chromophore has a historical precedent in medicine as an antimicrobial agent, with various aminoacridines having been used extensively as antibacterial agents before the advent of penicillin. nih.gov Modern research continues to explore this scaffold, and the N-acylhydrazone moiety is also recognized for its broad spectrum of antimicrobial activities. mdpi.comnih.govresearchgate.net

Derivatives containing the acridone nucleus, a structure closely related to acridine, combined with an N-acylhydrazone side chain have demonstrated notable antibacterial properties. arabjchem.org Studies have evaluated these compounds against a panel of human pathogenic bacteria, including both Gram-positive and Gram-negative strains. For example, certain acridone N-acylhydrazone derivatives have shown significant potential against Pseudomonas putida and moderate activity against Escherichia coli, with minimal inhibitory concentration (MIC) values in the microgram per milliliter range. arabjchem.org The mechanism of antibacterial action for acridine derivatives is often linked to their ability to intercalate into bacterial DNA. nih.gov For the hydrazone class of compounds, mechanisms can also include the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication. mdpi.comnih.govresearchgate.net

Table 1: Antibacterial Activity of Acridone N-Acylhydrazone Derivatives
Bacterial StrainCompound TypeObserved Activity (MIC in µg/mL)Reference
Pseudomonas putidaN-(4-(dimethylamino)benzylidene)-2-(9-oxoacridin-10(9H)-yl)acetohydrazide38.46 arabjchem.org
Escherichia coliAcridone N-acylhydrazones38.46 - 74.0 arabjchem.org
Staphylococcus aureusIndol-2-one hydrazoneStrong DNA Gyrase Inhibition (IC₅₀ = 19.32 µM) mdpi.comnih.gov
Bacillus subtilisN10-Alkyl Substituted Acridin-9-oneActivity comparable to Ciprofloxacin oaji.net

Antimalarial Activity against Plasmodium falciparum

Acridine-based compounds have a significant place in the history of antimalarial chemotherapy, with quinacrine being the first synthetic antimalarial drug to be used clinically. nih.govmdpi.com This history has inspired continued research into acridine derivatives to combat malaria, particularly in light of widespread resistance to other drugs. nih.govnih.gov

Studies on acridine-hydrazide derivatives have revealed potent antiplasmodial activity. nih.gov Specifically, 2-methoxy-6-chloroacridine-9-yl-hydrazides of various amino acids were found to inhibit the in vitro growth of P. falciparum with 50% inhibitory concentrations (IC₅₀) in the range of 2 x 10⁻⁷ to 6 x 10⁻⁷ M. nih.gov Notably, some of these derivatives demonstrated high activity against chloroquine-resistant strains of the parasite. nih.gov In another study, synthetic compounds integrating an acridine ring with a (5-nitroheteroaryl)methylene)hydrazine moiety also showed potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with IC₅₀ values in the nanomolar to low micromolar range. researchgate.net The primary mechanism of action for many acridine antimalarials is believed to be the inhibition of hemozoin biocrystallization, a critical detoxification process for the parasite. researchgate.net

Table 3: Antimalarial Activity of Acridine-Hydrazide/Hydrazone Derivatives against P. falciparum
Compound ClassP. falciparum StrainObserved Activity (IC₅₀)Reference
Acridine-9-yl-hydrazidesIn vitro cultures0.2 - 0.6 µM nih.gov
Acridine-9-yl-hydrazidesChloroquine-resistant strainHigh activity noted nih.gov
Acridine-hydrazine derivatives3D7 (sensitive)0.328 - 5.483 µM researchgate.net
Acridine-hydrazine derivativesK1 (resistant)0.622 - 7.746 µM researchgate.net
Inhibition of Plasmepsins (e.g., PMI, PMII)

This compound has been identified as a potential inhibitor of Plasmepsin I (PMI) and Plasmepsin II (PMII), which are aspartic proteases found in Plasmodium falciparum, the parasite responsible for malaria. These enzymes are crucial for the parasite's life cycle as they are involved in the degradation of hemoglobin in the parasite's digestive vacuole.

Molecular docking studies have been conducted to investigate the interaction of this compound with the active sites of PMI and PMII. In these studies, the compound, referred to as derivative 1, demonstrated favorable binding energies, suggesting a potential inhibitory role. The binding energy for this compound with PMI was calculated to be -9.0 kcal/mol researchgate.net. This indicates a strong interaction between the compound and the enzyme.

The docking analysis revealed that this compound forms four key binding interactions with the amino acid residues in the active site of PMI, namely Val76, Thr218, Asp215, and Asp32 researchgate.net. These interactions are crucial for the stabilization of the enzyme-inhibitor complex and are indicative of the compound's potential to block the catalytic activity of the enzyme. The antimalarial activity of acridine derivatives has been linked to the inhibition of plasmepsins, among other mechanisms researchgate.net.

Table 1: Molecular Docking Results of this compound with Plasmepsin I
CompoundTarget EnzymeBinding Energy (kcal/mol)Interacting Residues
This compoundPlasmepsin I (PMI)-9.0Val76, Thr218, Asp215, Asp32
Interaction with Heme Detoxification Pathways

In the intraerythrocytic stage of its life cycle, the malaria parasite Plasmodium falciparum digests hemoglobin, leading to the release of large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, crystalline substance called hemozoin, a process known as heme detoxification bohrium.comnih.gov. This pathway is a well-established target for antimalarial drugs nih.govmalariaworld.org.

Acridine derivatives have been shown to exert their antimalarial effects through various mechanisms, including the inhibition of hemozoin formation semanticscholar.org. While direct studies on the interaction of this compound with heme detoxification pathways are not extensively documented, the known antimalarial properties of the acridine scaffold suggest this as a probable mechanism of action. The planar acridine ring is capable of intercalating with heme molecules, thereby preventing their polymerization into hemozoin. This leads to an accumulation of toxic heme within the parasite, ultimately causing its death.

Anti-Toxoplasma gondii Activity

Toxoplasma gondii is a protozoan parasite that can cause severe illness, particularly in immunocompromised individuals mdpi.comnih.gov. There is a continuous search for new and effective treatments for toxoplasmosis. Acridine derivatives have emerged as a class of compounds with potential anti-Toxoplasma gondii activity mdpi.comnih.govnih.govresearchgate.net.

Research on N-(9-acridinyl) amino acid derivatives, which are structurally similar to this compound, has demonstrated their potential as anti-Toxoplasma gondii agents. In one study, a series of these derivatives were synthesized and evaluated for their in vitro activity against the tachyzoites of the RH strain of T. gondii. The anti-Toxoplasma gondii activity, measured as a reduction in the number of viable tachyzoites, ranged from 0% to 33.3% for the tested compounds mdpi.comnih.govnih.gov. One of the derivatives exhibited activity comparable to standard treatment options while maintaining acceptable cytotoxicity mdpi.comnih.govnih.gov. The mechanism of action is thought to involve interaction with the parasite's DNA mdpi.comnih.gov.

Table 2: Anti-Toxoplasma gondii Activity of N-(9-acridinyl) Amino Acid Derivatives
Compound ClassParasite StrainActivity Range (% reduction in viable tachyzoites)
N-(9-acridinyl) amino acid derivativesToxoplasma gondii (RH strain)0 - 33.3%

Antifungal Activity

Acridine and acylhydrazone derivatives have been investigated for their potential as antifungal agents nih.govmdpi.comfrontiersin.org. The acridine scaffold is a known pharmacophore that has been incorporated into various antimicrobial compounds mdpi.com. Similarly, acylhydrazones have demonstrated a broad spectrum of biological activities, including antifungal effects nih.govfrontiersin.org.

Studies on acridine thiosemicarbazide derivatives have shown both antibacterial and antifungal activity, with minimum inhibitory concentrations (MIC) in the range of 10–80 μM mdpi.com. Furthermore, certain benzohydrazide (B10538) derivatives have been evaluated for their in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea researchgate.net. While specific studies on the antifungal activity of this compound are limited, the combined structural features of an acridine ring and a benzohydrazide moiety suggest its potential as an antifungal agent. The proposed mechanisms of antifungal action for such compounds include the inhibition of fungal topoisomerases and disruption of the fungal cell membrane mdpi.com.

Antiviral Activity

The acridine nucleus is a key component in a variety of compounds that exhibit a broad range of biological activities, including antiviral properties mdpi.comresearchgate.netmdpi.com. Several acridine derivatives have been synthesized and screened for their antiviral activity against different types of viruses researchgate.net.

For instance, acridin-9-yl aryldithiocarbamates have been prepared and tested for their antiviral activity against the Papaya Ring Spot Virus (PRSV) researchgate.net. The general biological significance of the acridine scaffold in antiviral research suggests that this compound could also possess antiviral properties. The planar acridine ring system is known to intercalate with viral nucleic acids, which can interfere with viral replication and transcription processes.

Enzyme Inhibition Studies (General)

Broad-Spectrum Enzyme Inhibition Investigations

The this compound molecule combines two important pharmacophores, acridine and benzohydrazide, both of which are known to be present in various enzyme inhibitors. This structural combination suggests a potential for broad-spectrum enzyme inhibition.

Acridine derivatives have been reported to inhibit a variety of enzymes, including topoisomerases I and II, and carbonic anhydrases mdpi.comresearchgate.net. The ability of the acridine moiety to intercalate into DNA is a key factor in its inhibition of topoisomerases mdpi.com.

Benzohydrazide and its derivatives have also been identified as inhibitors of several enzymes. For example, certain carbazole-based acetyl benzohydrazides have been synthesized and shown to be effective inhibitors of the urease enzyme acgpubs.org. Additionally, other benzohydrazide derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase nih.gov. Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants further investigation.

Table 3: Enzymes Inhibited by Acridine and Benzohydrazide Derivatives
ScaffoldInhibited Enzymes
AcridineTopoisomerase I, Topoisomerase II, Carbonic Anhydrase
BenzohydrazideUrease, Acetylcholinesterase, Butyrylcholinesterase, Enoyl ACP Reductase, DHFR

Identification of Enzyme Binding Sites and Modes

The biological activity of acridine derivatives is often attributed to their interaction with proteins and nucleic acids. Studies on this compound and related acridine N-acylhydrazone derivatives have identified specific binding sites and modes of interaction with key biological macromolecules, such as human serum albumin (HSA) and topoisomerases.

Human serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. The binding of a compound to HSA can significantly influence its distribution, metabolism, and efficacy. Spectroscopic studies, particularly fluorescence quenching, have been employed to investigate the interaction between acridine-benzohydrazide derivatives and HSA. nih.govrhhz.net These studies reveal that the derivatives can bind to HSA, causing a quenching of the protein's intrinsic fluorescence. This quenching suggests that the tryptophan residues of HSA, particularly Trp-214 located in Sudlow site I within subdomain IIA, are at or near the binding site for these acridine derivatives. nih.gov

Competition experiments with site-specific markers, such as warfarin (a marker for Sudlow site I), have further elucidated the binding location. The presence of warfarin leads to a significant decrease in the binding affinity of the acridine derivative, indicating that both compounds compete for the same binding site on HSA. nih.govrhhz.net This suggests that this compound likely binds to Sudlow site I in the IIA subdomain of HSA. nih.govrhhz.net

Furthermore, the acridine moiety is well-known for its ability to interact with DNA and associated enzymes like topoisomerases. nih.gov The planar structure of the acridine ring allows it to intercalate between the base pairs of double-stranded DNA through π-π stacking interactions. This interaction can interfere with the function of topoisomerase I and II, enzymes critical for DNA replication and transcription. Some acridine-benzohydrazide derivatives have been identified as potential dual inhibitors of human topoisomerase I and II. nih.gov

Derivative AnalyteBinding TargetMethodKey Findings
Acridine-benzohydrazide derivative 3aHuman Serum Albumin (HSA)Fluorescence QuenchingBinds to Sudlow site I in subdomain IIA. nih.govrhhz.net
Acridine-benzohydrazide derivative 3b (-F)Calf Thymus DNA (ctDNA)Spectroscopic TitrationHighest binding constant (Kb = 3.18 × 10³ M⁻¹). nih.govrhhz.net
Acridine-benzohydrazide derivatives 3c & 3dHuman Topoisomerase I & IIIn vitro assaysAct as potential dual inhibitors. nih.gov

Other Biological Activities under Investigation

Beyond its enzyme-binding properties, this compound and related compounds are being explored for a range of other potential therapeutic and practical applications.

The acridine nucleus is a versatile pharmacophore found in compounds exhibiting a wide array of biological properties, including anti-inflammatory activity. mdpi.commdpi.com Research into acridine derivatives has shown that their anti-inflammatory effects are often mediated by suppressing the activation and response of key inflammatory cells such as mast cells, neutrophils, and macrophages. mdpi.com

Studies on various 9-substituted acridine derivatives have demonstrated potent inhibitory effects on the release of inflammatory mediators. For instance, certain derivatives have been shown to inhibit the degranulation of rat peritoneal mast cells more effectively than the reference inhibitor, mepacrine. mdpi.com Other analogs have displayed significant inhibitory activity against the secretion of lysosomal enzymes and β-glucuronidase from neutrophils. mdpi.com

Furthermore, the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is a critical step in the inflammatory cascade. Acridine derivatives have been identified as efficacious inhibitors of TNF-α production in macrophage-like cell lines (RAW 264.7) and murine microglial cells (N9). mdpi.com These findings suggest that the anti-inflammatory mechanism of compounds like this compound may involve the suppression of chemical mediator release from multiple types of inflammatory cells. mdpi.com

Acridine DerivativeCell TypeInhibitory ActionIC₅₀ (µM)
Compound 3NeutrophilsInhibition of lysosomal enzyme secretion8.2
Compound 3NeutrophilsInhibition of β-glucuronidase secretion4.4
Compounds 4, 10, 11Mast CellsInhibition of degranulation16-21
Compounds 5, 9RAW 264.7 MacrophagesInhibition of TNF-α productionN/A
Compounds 2, 12N9 Microglial CellsInhibition of TNF-α productionN/A

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. Both acridine and hydrazide moieties have been investigated for their antioxidant potential. nih.govresearchgate.net The mechanisms by which these compounds exert antioxidant effects typically involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. researchgate.net

Research on 9-substituted dihydroacridine derivatives has demonstrated high radical-scavenging and iron-reducing activities, comparable to the standard antioxidant Trolox. nih.gov The antioxidant capacity is often evaluated using various in vitro assays:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). nih.govnih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Assesses the capacity to scavenge the stable DPPH free radical. researchgate.netnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). researchgate.netnih.gov

Hydrazide-based compounds have been extensively studied, and many molecules containing this pharmacophore have been identified as potent antioxidants. researchgate.net The antioxidant activity often depends on the specific substitutions on the acyl hydrazide moiety. For example, phenolic hydrazones and hydrazides are known to be effective radical scavengers. researchgate.netresearchgate.net Therefore, the combination of the acridine ring and the benzohydrazide structure in this compound suggests a potential for antioxidant activity through mechanisms of radical scavenging and metal ion reduction.

Assay TypePrincipleTargetRelated Compounds with Activity
ABTS AssayRadical ScavengingABTS•+ radical cation9-substituted dihydroacridines, Catechol hydrazinyl-thiazole. nih.govnih.gov
DPPH AssayRadical ScavengingDPPH• free radicalCatechol hydrazinyl-thiazole. researchgate.netnih.gov
FRAP AssayElectron TransferReduction of Fe³⁺ to Fe²⁺Catechol hydrazinyl-thiazole. researchgate.netnih.gov
Nitric Oxide ScavengingRadical ScavengingNitric Oxide (NO) radicalVarious acyl hydrazides. researchgate.net

While direct studies on the insecticidal activity of this compound are limited in the available literature, both of its core structural components—the acridine nucleus and the hydrazone group—are present in compounds with known insecticidal properties. rhhz.netnih.gov

Acridine derivatives have been investigated for their larvicidal activity. For example, certain acridone analogues have shown efficacy against the larvae of major disease vectors like Aedes aegypti and Culex quinquefasciatus. nih.gov This suggests that the acridine scaffold can be a foundation for developing agents to control mosquito populations. nih.gov

The hydrazone moiety (-CO-NH-N=CH-) is a key structural unit in a variety of commercial and developmental insecticides. rhhz.netmdpi.comnih.gov Hydrazone derivatives have demonstrated broad-spectrum insecticidal activity against a range of agricultural and public health pests, including:

Mythimna separata (Armyworm) nih.gov

Aphis craccivora (Cowpea aphid) mdpi.com

Plutella xylostella (Diamondback moth) mdpi.comnih.gov

Helicoverpa armigera (Cotton bollworm) mdpi.commdpi.comnih.gov

Spodoptera exigua (Beet armyworm) mdpi.com

The mechanism of action for some advanced insecticides containing related structures, such as phthalic diamides and anthranilic diamides, involves the modulation of insect ryanodine receptors (RyRs). researchgate.netmdpi.com These receptors are calcium channels critical for muscle function in insects. By locking the channel in a partially open state, these compounds cause an uncontrolled release of calcium, leading to paralysis and death. researchgate.net Given that the hydrazone structure is a known pharmacophore in agrochemical development, it is plausible that the insecticidal potential of this compound could involve similar neurological or muscular targets in susceptible insects.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Substituent Groups on Biological Activity

The introduction of various substituent groups onto the benzohydrazide (B10538) or acridine (B1665455) moieties of the parent compound can significantly modulate its biological profile. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Electron-Withdrawing and Electron-Donating Effects

The electronic nature of substituents on the benzohydrazide ring plays a pivotal role in the activity of N'-(acridin-9-yl)benzohydrazide derivatives. Studies have shown that electron-withdrawing groups (EWGs) such as nitro (-NO2), chloro (-Cl), fluoro (-F), and bromo (-Br) on the phenyl ring are generally favored for enhanced biological activity, including DNA binding and anticancer effects. mdpi.comnih.gov In contrast, the presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) tends to result in only moderate activity. mdpi.comnih.gov

Substituent GroupEffect on ActivityReference
Electron-Withdrawing Groups (-Cl, -NO2, -F, -Br)Favorable for DNA binding and anticancer activity mdpi.comnih.gov
Electron-Donating Groups (-OH, -OCH3)Moderate activity mdpi.comnih.gov

Steric and Lipophilic Contributions

Lipophilicity, often quantified by the partition coefficient (log P), is a critical determinant of a molecule's ability to cross cell membranes. The N-acylhydrazone moiety, with its -CO-NH-N= unit, has been a focus for modifying these properties. nih.gov Strategic modifications to enhance or balance the lipophilicity of this compound analogs can lead to improved cellular uptake and, consequently, enhanced biological efficacy. The addition of a methyl group, as seen in N'-(acridin-9-yl)-4-methylbenzohydrazide, is an example of a modification that alters both steric and lipophilic characteristics. nih.gov

Halogenation Effects on Potency

Halogen atoms, due to their unique combination of electronic and lipophilic properties, have been extensively used to modulate the potency of bioactive molecules. In the context of this compound derivatives, halogenation has shown promising results.

A study on a series of (acridin-4-yl)benzohydrazides revealed that a fluoro-substituted derivative exhibited the highest DNA binding constant (Kb = 3.18 × 10³ M⁻¹). mdpi.comnih.gov The anticancer activity of these halogenated derivatives against A549 lung cancer cells followed the order: -F > -H > -Cl > -Br. nih.gov This indicates that fluorine, with its high electronegativity and relatively small size, provides a favorable combination of electronic and steric properties for this specific biological activity. The chloro- and bromo-substituted derivatives, while still active, showed comparatively lower efficacy in this assay. nih.gov

Halogen SubstituentRelative Anticancer Activity (A549 cells)Reference
-FHighest nih.gov
-H (unsubstituted)High nih.gov
-ClModerate nih.gov
-BrLower nih.gov

Pharmacophore Elucidation and Molecular Modifications

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, the key pharmacophoric features generally include:

The planar acridine ring: This moiety is crucial for intercalation into DNA, a primary mechanism of action for many acridine derivatives. nih.gov

The hydrazone linker (-CO-NH-N=): This group is involved in hydrogen bonding interactions with biological targets. nih.gov

The substituted benzoyl group: This part of the molecule allows for modifications that can fine-tune the electronic, steric, and lipophilic properties, thereby influencing potency and selectivity. mdpi.comnih.gov

Molecular modifications based on this pharmacophore model aim to optimize the interactions with the biological target. For example, the introduction of the N-acylhydrazone moiety is a deliberate strategy to incorporate a pharmacophore known for a wide range of biological activities, including antiviral, antibacterial, and antitumor effects. nih.gov Furthermore, the covalent modification of lysine (B10760008) residues by the acridin-9-yl moiety has been proposed as a mechanism of action for some 9-aminoacridine (B1665356) drugs, suggesting that the acridine core itself can be a reactive pharmacophoric element. nih.gov

Correlation between Computational Predictions and Biological Outcomes

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how a molecule will interact with its biological target and to explain experimental results. nih.gov These in silico approaches can provide valuable insights into the binding modes and affinities of this compound derivatives, helping to rationalize the observed SAR.

For instance, molecular dynamics simulations have been used to show that an acridine-triazole-pyrimidine hybrid pharmacophore can optimally fit within the binding site of topoisomerase IIB, allowing for intercalation with DNA bases. nih.gov In another study, molecular docking was employed to investigate the interaction of 9-phosphorylated acridine derivatives with butyrylcholinesterase, providing a structural basis for their inhibitory activity. nih.govfrontiersin.org

The correlation between computational predictions and biological outcomes is not always perfect but serves as a powerful tool in the drug discovery process. It allows for the pre-screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the development of new therapeutic agents.

Binding Interaction Studies with Biomolecules

DNA Binding Interactions

The planar aromatic structure of the acridine (B1665455) ring is a well-known pharmacophore that facilitates interaction with DNA. researchgate.netnih.gov This ability to bind to DNA is often linked to the anticancer properties of acridine derivatives, as it can interfere with processes like DNA replication and transcription. ias.ac.in

The interaction between N'-(acridin-9-yl)benzohydrazide derivatives and calf thymus DNA (ctDNA) has been investigated using UV-Vis absorption spectroscopy. nih.gov This technique monitors changes in the absorbance spectrum of the compound upon the addition of increasing amounts of ctDNA. nih.gov For a series of acridine N-acylhydrazone derivatives, including the parent compound this compound, studies showed a decrease in molar absorptivity (hypochromism) and a shift of the maximum absorption wavelength to a longer wavelength (bathochromic or red shift). nih.gov These spectral changes are indicative of a close association between the compound and the DNA molecule. nih.gov

The observed spectral changes, specifically hypochromism and a red shift, are characteristic features of an intercalative binding mode. ias.ac.innih.gov Intercalation involves the insertion of the planar acridine moiety between the adjacent base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA base pairs. nih.gov While other binding modes like groove binding are possible for some molecules, the evidence for this compound strongly points towards intercalation. nih.govrsc.org The general biological activity of acridine derivatives is frequently attributed to their ability to intercalate into DNA. nih.gov

The strength of the interaction between a compound and DNA can be quantified by the intrinsic binding constant, Kb. This constant is calculated from the spectroscopic titration data. A higher Kb value signifies a stronger binding affinity. For this compound and its halogen-substituted derivatives, the binding constants with ctDNA have been determined. nih.govresearchgate.net The N'-(4-fluorobenzoyl)acridin-9-yl-hydrazide derivative (compound 3b) exhibited the highest binding affinity in the series studied. nih.govresearchgate.net

Table 1: DNA Binding Constants (Kb) for this compound Derivatives with ctDNA This table is interactive. You can sort and filter the data.

Compound Number Substituent (X) Binding Constant (Kb) (M-1)
3a -H 1.89 x 103
3b -F 3.18 x 103
3c -Cl 2.50 x 103
3d -Br 1.95 x 103

Data sourced from Molecules (2022). nih.govresearchgate.net

Protein Binding Interactions

The interaction of therapeutic compounds with plasma proteins is a critical factor influencing their distribution, metabolism, and efficacy. nih.gov Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of drugs. nih.govnih.gov

The binding of this compound to Human Serum Albumin (HSA) has been explored to understand how it might be transported in the bloodstream. nih.govnih.gov These studies often employ fluorescence spectroscopy, which takes advantage of the intrinsic fluorescence of HSA, primarily from its tryptophan residues. nih.govmdpi.com When a drug binds to HSA, it can cause a quenching (decrease) of this fluorescence, and the extent of quenching provides information about the binding interaction. nih.govresearchgate.net

Fluorescence quenching experiments are a powerful tool for characterizing drug-protein interactions. nih.govresearchgate.net In studies with this compound (compound 3a), its addition to a solution of HSA resulted in a concentration-dependent quenching of HSA's intrinsic fluorescence, indicating that a binding interaction was occurring. nih.govresearchgate.net

From the fluorescence quenching data, key binding parameters can be calculated, including the Stern-Volmer quenching constant (KSV) and the binding constant (Kb). nih.govnih.gov Site competition experiments, using known markers for specific binding sites on HSA, suggested that this compound likely binds to Sudlow site I of the protein. nih.govresearchgate.netnih.gov

Table 2: HSA Binding Parameters for this compound (Compound 3a) This table is interactive. You can sort and filter the data.

Parameter Value
Stern-Volmer Constant (KSV) 3.01 x 104 M-1
Binding Constant (Kb) 2.54 x 104 M-1
Number of Binding Sites (n) ~1

Data sourced from Molecules (2022). nih.govresearchgate.netnih.gov

Human Serum Albumin (HSA) Binding Studies

Identification of Binding Sites (e.g., Sudlow Site I)

The binding of xenobiotics to serum albumins, the primary transport proteins in the bloodstream, significantly influences their pharmacokinetic and pharmacodynamic profiles. Human Serum Albumin (HSA) possesses two principal drug-binding sites, known as Sudlow site I and Sudlow site II. nih.govnih.gov Sudlow site I, located in subdomain IIA, is known to accommodate bulky, heterocyclic anionic compounds. nih.govnih.gov

While direct experimental studies on the binding of this compound to HSA are limited, research on structurally similar compounds provides valuable insights. A study on acridin-4-yl N-acylhydrazone derivatives, close structural isomers of the title compound, has demonstrated their ability to bind to HSA. drugbank.comnih.gov Through fluorescence quenching and competitive displacement assays using warfarin, a known Sudlow site I marker, it was suggested that these acridine derivatives preferentially bind to this site. drugbank.comnih.gov The interaction leads to a quenching of the intrinsic fluorescence of HSA, which is largely attributed to the tryptophan residue (Trp-214) located within Sudlow site I. The observed blue shift in the fluorescence spectrum upon binding of these derivatives suggests that the microenvironment around the tryptophan residue becomes more hydrophobic, indicating a change in the protein's secondary structure. drugbank.com

Table 1: Binding Parameters of a Structurally Related Acridin-4-yl Benzohydrazide (B10538) Derivative with HSA

ParameterValueMethodReference
Binding SiteSudlow Site ICompetitive Displacement drugbank.comnih.gov
Fluorescence QuenchingObservedFluorescence Spectroscopy drugbank.com
Conformational ChangeIndicated by blue shiftFluorescence Spectroscopy drugbank.com

Interactions with Specific Enzyme Targets

The therapeutic potential of a compound is often linked to its ability to modulate the activity of specific enzymes. This compound and its analogs have been investigated for their interactions with several key enzyme targets implicated in various diseases.

Plasmepsins

Plasmepsins are a family of aspartic proteases found in the food vacuole of the malaria parasite, Plasmodium falciparum, and are crucial for the degradation of hemoglobin. nih.gov As such, they represent a key target for antimalarial drug development. Molecular docking studies have been conducted to investigate the potential of this compound to inhibit Plasmepsin I (PMI) and Plasmepsin II (PMII). nih.gov

The docking analysis of this compound into the active site of PMI revealed key binding interactions with amino acid residues Val76, Thr218, Asp215, and Asp32. nih.gov Similarly, for PMII, this compound was predicted to form important interactions within the binding pocket. nih.gov These computational findings suggest that this compound has the potential to act as an inhibitor of these vital parasitic enzymes.

Table 2: Predicted Binding Interactions of this compound with Plasmepsins

EnzymeInteracting ResiduesMethodReference
Plasmepsin IVal76, Thr218, Asp215, Asp32Molecular Docking nih.gov
Plasmepsin IIPredicted key interactionsMolecular Docking nih.gov

Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as replication, transcription, and chromosome segregation. youtube.comnih.gov They are well-established targets for anticancer drugs. Acridine derivatives, in particular, are known for their ability to intercalate into DNA and inhibit topoisomerase activity. drugbank.comnih.govmdpi.com

Studies on various 9-aminoacridine (B1665356) derivatives, structurally related to this compound, have demonstrated their potent inhibitory effects on both topoisomerase I and topoisomerase II. youtube.commdpi.com For instance, certain acridine-thiosemicarbazone derivatives have been shown to inhibit topoisomerase IIα. youtube.com Molecular docking studies of these compounds suggest that the acridine moiety intercalates into the DNA, while other parts of the molecule can form polar interactions with the enzyme's amino acid residues, such as Ser464, Asp463, and Arg487, thereby stabilizing the DNA-enzyme cleavage complex. youtube.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. nih.gov Similarly, 3,9-disubstituted acridines have been identified as strong inhibitors of topoisomerase I. mdpi.com

Dihydrofolate Reductase (DHFR) and Enoyl-acyl carrier protein reductase (InhA)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. youtube.com Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.comresearchgate.netnih.govphyschemres.orgyoutube.com Both enzymes are validated targets for antimicrobial and anticancer agents.

Currently, there is a lack of specific experimental or computational data directly linking this compound to the inhibition of DHFR or InhA. However, the broad inhibitory profile of acridine derivatives against various enzymes suggests that these targets could be worthy of future investigation for this class of compounds.

Mechanisms of Protein Conformational Change upon Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather a dynamic process that can induce significant conformational changes in the protein's three-dimensional structure. These changes are fundamental to the biological effect of the ligand.

As mentioned previously, the binding of acridin-4-yl derivatives to HSA is suggested to induce a conformational change, evidenced by the increased hydrophobicity around the Trp-214 residue. drugbank.com This indicates a rearrangement of the protein's secondary structure in the vicinity of the binding site to accommodate the ligand. Such conformational adaptability of HSA is a known characteristic that allows it to bind a wide variety of ligands. nih.gov

In the context of topoisomerases, the binding of acridine derivatives is part of a more complex mechanism of action. The intercalation of the planar acridine ring between DNA base pairs itself induces a local distortion of the DNA helix. This altered DNA structure is then recognized by the topoisomerase enzyme. The subsequent binding of the drug to the enzyme-DNA complex can trap a transient conformational state of the enzyme, specifically the cleavage complex, where the DNA is cleaved but not yet re-ligated. nih.gov This prevents the completion of the catalytic cycle and leads to the accumulation of DNA damage. Therefore, the conformational change in the topoisomerase-DNA super-complex is a critical step in the mechanism of action of these acridine-based inhibitors.

Advanced Applications in Research and Technology

Development of Fluorescent Probes and Biomarkers

The inherent fluorescence of the acridine (B1665455) ring system is a cornerstone of its application in developing fluorescent probes and biomarkers. Acridine derivatives are known for their use in creating dyes and fluorescent materials. The emission properties of acridine-based compounds can be highly sensitive to their local environment, including factors like polarity, pH, and the presence of specific ions or biomolecules. nih.gov This sensitivity makes them excellent candidates for designing probes that can report on the conditions within biological systems or chemical reactions.

Research has shown that the fluorescence of acridine derivatives can be harnessed for biological imaging. nih.gov For instance, studies on related acridine compounds have demonstrated good biocompatibility and cellular uptake, which are crucial properties for effective biomarkers. nih.gov The interaction of the acridine moiety with biological macromolecules, such as DNA, through intercalation is another well-documented characteristic that can be exploited in probe design. nih.govnih.gov

Derivatives of N'-(acridin-9-yl)benzohydrazide, specifically its N-acylhydrazone forms, have been studied for their interactions with biomolecules like human serum albumin (HSA). nih.gov The binding of these derivatives to HSA can lead to significant changes in fluorescence intensity and shifts in the emission wavelength. nih.gov For example, the interaction between certain (acridin-4-yl)benzohydrazide derivatives and HSA resulted in a noticeable blue shift in fluorescence, indicating a change in the hydrophobicity of the environment around tryptophan residues in the protein. nih.gov Such interactions are fundamental to the development of fluorescent probes for studying protein structure and binding dynamics.

Table 1: Fluorescence Characteristics of Acridine Derivatives in Biological Interactions

Derivative ClassInteracting BiomoleculeObserved Fluorescence ChangeReference
(Acridin-4-yl)benzohydrazidesHuman Serum Albumin (HSA)Decrease in fluorescence intensity and a blue shift in emission wavelength. nih.gov nih.gov
Acridine-9-methanol estersDNAIntercalation and environment-sensitive emission. nih.gov nih.gov

Potential as Chemical Reagents and Intermediates in Organic Synthesis

The hydrazide group (-CONHNH2) in this compound is a versatile functional group that makes the compound a valuable intermediate in organic synthesis. Hydrazides are well-established precursors for the synthesis of a wide variety of heterocyclic compounds and other important organic molecules. thepharmajournal.comjcsp.org.pk

A primary application of this compound is in the synthesis of hydrazones and Schiff bases. nih.govmdpi.com These compounds are typically formed through the condensation reaction of the hydrazide with an aldehyde or a ketone. jcsp.org.pkmdpi.comijcce.ac.ir This reaction is a straightforward and efficient method for creating more complex molecules with a diverse range of chemical and biological properties.

Acylhydrazone derivatives of acridine have been synthesized and characterized, demonstrating the utility of the benzohydrazide (B10538) precursor. nih.govresearchgate.net For example, N'-[(E)-(Acridin-4-yl)methylidene]benzohydrazide and its substituted analogues were synthesized by reacting acridine-4-carbaldehyde with the corresponding benzohydrazides. nih.govresearchgate.net These reactions typically proceed in high yield and provide a modular approach to new chemical entities. nih.govresearchgate.net

Hydrazones themselves are a special class of Schiff bases and are known to be effective chelating agents for metal ions due to the presence of the azomethine (–N=CH–) group and an additional donor site from the carbonyl group in the aroylhydrazone structure. mdpi.com The ability to form stable complexes with transition metals further expands the utility of this compound derivatives in areas such as catalysis and materials science.

Table 2: Synthesis of Hydrazones from Acridine Hydrazide Derivatives

ReactantsProduct ClassReaction TypeReference
Acridine-4-carbaldehyde and BenzohydrazidesN'-[(E)-(Acridin-4-yl)methylidene]benzohydrazidesCondensation nih.govresearchgate.net
Aldehydes/Ketones and Hydrazides/HydrazinesHydrazones (Schiff Bases)Condensation jcsp.org.pkmdpi.com

The synthesis of these derivatives highlights the role of this compound as a building block. The resulting hydrazones often exhibit interesting stereochemistry, such as the formation of E/Z conformers, which can be characterized using advanced spectroscopic techniques like NMR. nih.gov This chemical versatility makes this compound a valuable reagent for synthetic chemists aiming to create novel compounds with tailored properties. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(acridin-9-yl)benzohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of acridin-9-amine with benzohydrazide derivatives under mild conditions. A "green" approach using PEG 400 as a recyclable solvent at room temperature achieves yields >75% while minimizing toxic byproducts . Substituted benzohydrazides (e.g., nitro or methoxy groups) require tailored stoichiometry and base catalysts (e.g., NaOH) to prevent side reactions . Reaction monitoring via TLC and purification by column chromatography (ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Confirms hydrazone formation (δ ~12.10 ppm for NH) and acridine aromatic protons (δ 8.90–7.10 ppm) .
  • IR : Stretching frequencies at 1676–1649 cm⁻¹ (C=O) and 1650–1590 cm⁻¹ (C=N) validate the hydrazide backbone .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 339 for chloro derivatives) and isotopic patterns (3:1 for Cl) confirm purity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Cytotoxicity is assessed via MTT assays using A549 lung adenocarcinoma cells (IC₅₀ values reported at 10–50 µM). Cells are cultured in DMEM with 10% FBS, and viability is measured after 48-hour exposure . Dose-response curves and positive controls (e.g., cisplatin) are mandatory for validation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzohydrazide moiety affect anticancer activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation via increased electrophilicity, while electron-donating groups (e.g., -OMe) improve solubility and bioavailability. SAR studies using Hammett constants (σ) correlate substituent effects with IC₅₀ values . Computational docking (e.g., AutoDock Vina) predicts binding to topoisomerase IIα, validated by gel electrophoresis .

Q. What strategies mitigate P-glycoprotein (Pgp)-mediated drug resistance in acridine-hydrazide derivatives?

  • Methodological Answer : Structural modifications, such as introducing thiosemicarbazone moieties (e.g., CL-07/CL-08 derivatives), bypass Pgp efflux by targeting lysosomes instead of nuclei. Fluorescence microscopy (LysoTracker Red) confirms subcellular localization . Co-administration with Pgp inhibitors (e.g., verapamil) further restores potency in resistant cell lines .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (2.5–3.5) and BBB permeability, guiding substituent selection for CNS activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with redox stability .

Q. What crystallographic methods resolve structural ambiguities in hydrazone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves E/Z isomerism and hydrogen-bonding networks. For example, orthorhombic space groups (e.g., P2₁2₁2) reveal intramolecular H-bonds stabilizing the hydrazone conformation .

Q. How do reaction kinetics and solvent polarity impact hydrazone formation efficiency?

  • Methodological Answer : Pseudo-first-order kinetics (monitored by HPLC) show PEG 400 accelerates condensation (k = 0.15 min⁻¹) via hydrogen-bond activation. Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce recyclability .

Contradictions & Limitations

  • Synthesis : Ethanol reflux (48 hours) vs. PEG 400 (7 hours) yields comparable products, but PEG reduces energy use vs. .
  • Bioactivity : Hydrazones with 2-chloroquinoline show higher cytotoxicity than acridine derivatives, suggesting scaffold-specific targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.